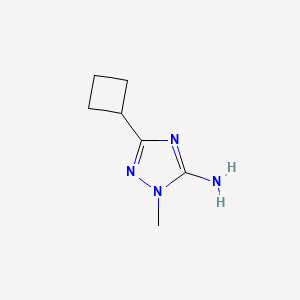
2-(2-ethoxy-4-formylphenoxy)-N,N-dimethylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Environmental Fate of Alkylphenols and Ethoxylates
Alkylphenol ethoxylates (APEs), closely related to the query compound through the ethoxy and phenoxy components, are widely used surfactants with significant environmental persistence. Their degradation in wastewater treatment plants generates alkylphenols (APs) like nonylphenol (NP) and octylphenol (OP), which can mimic hormones and disrupt endocrine function in wildlife and humans. The physicochemical properties of APE metabolites indicate a high potential for sediment partitioning, presenting a long-term environmental load across various compartments. Significant levels have been detected globally in air, wastewater effluents, sediments, and fish, raising concerns about their ecological and human health impacts (Ying, Williams, & Kookana, 2002).
Chronic Ecotoxicity of Nonylphenol Ethoxylates
Nonylphenol ethoxylates (NPE) and their degradation products, including nonylphenol (NP), exhibit considerable aquatic toxicity. This review of chronic toxicity data supports the use of Species Sensitivities Distribution (SSD) analysis for NP, highlighting the need for regulatory criteria to address the ecotoxicological risks of NPEs and their metabolites. The aquatic toxicity of these compounds, related to the query compound through ethoxylated and phenoxy groups, underscores the importance of monitoring and controlling their release into the environment (Staples, Mihaich, Carbone, Woodburn, & Klečka, 2004).
Amyloid Imaging in Alzheimer's Disease
Research into amyloid imaging ligands for Alzheimer's disease, while not directly related to the query compound, illustrates the application of complex organic molecules in developing diagnostic tools for neurological conditions. Radioligands like [18F]FDDNP and 11C-PIB, which share functional design principles with the query compound, have been studied for their ability to measure amyloid in vivo, providing insights into disease progression and facilitating early detection (Nordberg, 2007).
Degradation of Environmental Pollutants
The review on the degradation of acetaminophen by advanced oxidation processes (AOPs) demonstrates the broader research interest in addressing environmental pollution through chemical means. While not directly linked to the query compound, this research highlights the critical role of sophisticated chemical analyses and treatments in mitigating the impact of pharmaceuticals and similar organic pollutants in water sources. The study of by-products, biotoxicity, and degradation pathways provides a framework for understanding how related compounds might be treated or their effects assessed in environmental contexts (Qutob, Hussein, Alamry, & Rafatullah, 2022).
Eigenschaften
IUPAC Name |
2-(2-ethoxy-4-formylphenoxy)-N,N-dimethylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4/c1-5-18-13-8-11(9-16)6-7-12(13)19-10(2)14(17)15(3)4/h6-10H,5H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCQCUWKJHQOMSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=O)OC(C)C(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Methyl-1,3,8-triazaspiro[4.5]decan-4-one](/img/structure/B2612480.png)
![2-(1-((4-bromophenyl)sulfonyl)piperidin-4-yl)-1H-benzo[d]imidazole](/img/structure/B2612481.png)

![2-[5-(Aminomethyl)pyrimidin-2-yl]-1-thiazinane-1,1-dione hydrochloride](/img/structure/B2612484.png)




![2-[(2,6-Dichlorophenyl)sulfanyl]-1-(6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-1-ethanone](/img/structure/B2612493.png)

![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-N2-(2-(dimethylamino)ethyl)oxalamide](/img/structure/B2612497.png)
![N-[(1-Morpholin-4-ylcyclobutyl)methyl]-2-phenylethanesulfonamide](/img/structure/B2612499.png)
![N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2612502.png)
![N-(4-fluorobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-2-(methylthio)benzamide](/img/structure/B2612503.png)